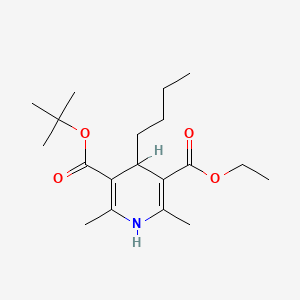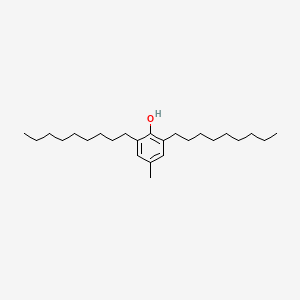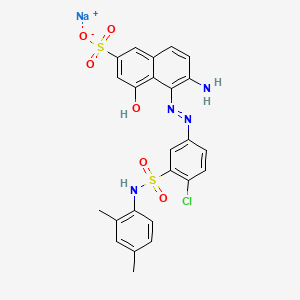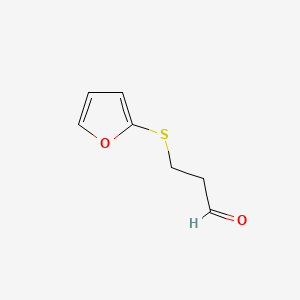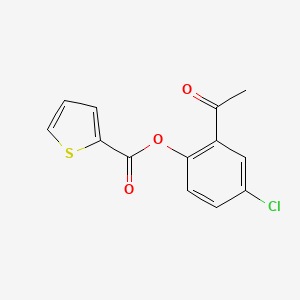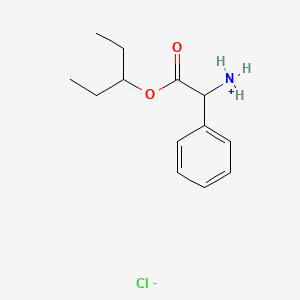
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride is a chemical compound with a complex structure that includes both an azanium ion and a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride typically involves the reaction of a phenylethylamine derivative with a pentanone derivative under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and more stringent control of reaction parameters. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium bromide
- (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium iodide
- (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium sulfate
Uniqueness
Compared to similar compounds, (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride may exhibit unique properties such as higher solubility, different reactivity, or specific biological activity. These differences make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
73623-42-4 |
|---|---|
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-11(4-2)16-13(15)12(14)10-8-6-5-7-9-10;/h5-9,11-12H,3-4,14H2,1-2H3;1H |
InChI Key |
BNNQIDDJHIXHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


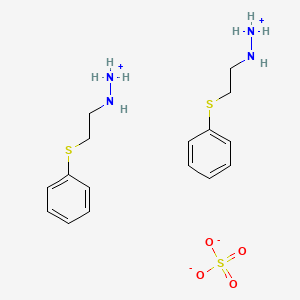
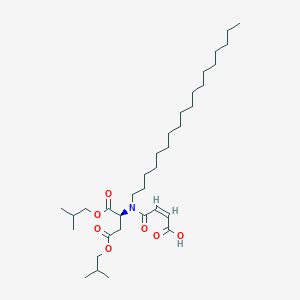
![2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13773020.png)
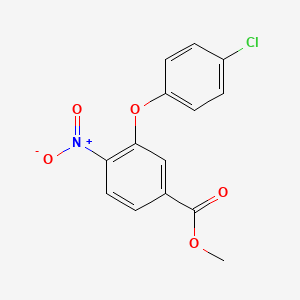
![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)

